REACTION_CXSMILES
|
[F:1][CH:2]1[C:13]([Br:15])(C)[CH:12]=[CH:11][CH:10]=[C:3]1[C:4](N(OC)C)=[O:5].[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([Mg]Br)=[CH:20][CH:19]=1>>[Br:15][C:13]1[C:2]([F:1])=[C:3]([C:4]([C:21]2[CH:22]=[CH:23][C:18]([O:17][CH3:16])=[CH:19][CH:20]=2)=[O:5])[CH:10]=[CH:11][CH:12]=1
|
Name
|
2-fluoro-3-bromo-N-methoxy-N,3-dimethyl-benzamide
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
FC1C(C(=O)N(C)OC)=CC=CC1(C)Br
|
Name
|
4-methoxyphenylmagnesium bromide
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[Mg]Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)C(=O)C1=CC=C(C=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |